molecular formula C16H10F5N3O2 B4148950 5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione

5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione

Cat. No.: B4148950
M. Wt: 371.26 g/mol
InChI Key: MCIPJMKXBXCAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and properties. It contains fluorine atoms, which contribute to its stability and reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with trifluoromethyl isocyanate to form an intermediate, which is then cyclized to produce the final imidazolidinedione structure. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding imidazolidinedione oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazolidinedione derivatives.

Scientific Research Applications

5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved may include the modulation of signaling cascades and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-fluorophenylboronic acid
  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

Compared to similar compounds, 5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione stands out due to its unique imidazolidinedione core structure and the presence of multiple fluorine atoms. These features contribute to its enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F5N3O2/c17-9-1-5-11(6-2-9)22-15(16(19,20)21)13(25)24(14(26)23-15)12-7-3-10(18)4-8-12/h1-8,22H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIPJMKXBXCAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-(4-Fluoroanilino)-3-(4-fluorophenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.